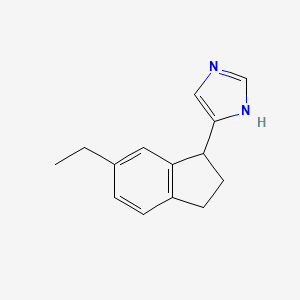
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole is an organic compound that features a unique structure combining an indene moiety with an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Cyclization: The resulting intermediate undergoes cyclization to form the indene ring.
Imidazole Ring Formation: The indene derivative is then reacted with an imidazole precursor under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in research to understand its effects on various biological systems and pathways.
Wirkmechanismus
The mechanism of action of 4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-Methyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole: This compound has a similar structure but with a methyl group instead of an ethyl group.
2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetaldehyde: Another related compound with a different functional group.
Uniqueness
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole is unique due to its specific combination of an indene moiety with an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
5-(6-ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole |
InChI |
InChI=1S/C14H16N2/c1-2-10-3-4-11-5-6-12(13(11)7-10)14-8-15-9-16-14/h3-4,7-9,12H,2,5-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
UYFSGRCQFNXVIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(CCC2C3=CN=CN3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


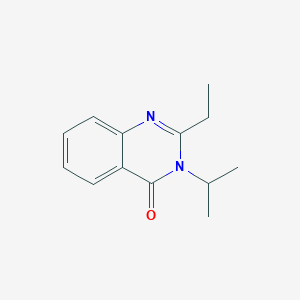

![(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one](/img/structure/B11888659.png)


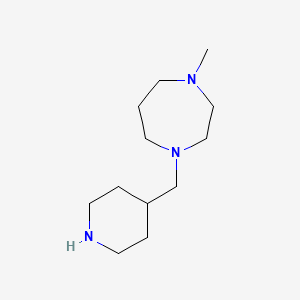
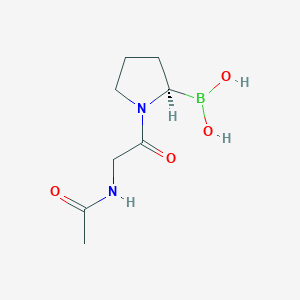


![8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11888687.png)

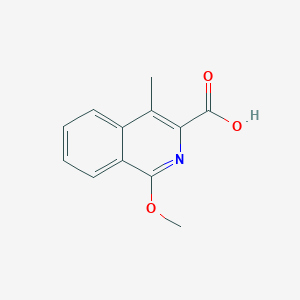
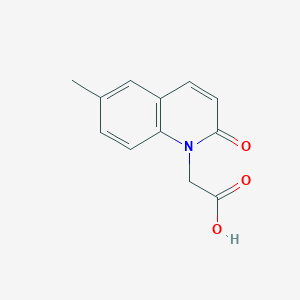
![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)
